2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a cyclohexyl group at position 5, an amino group at position 4, and a thioacetamide-linked phenyl moiety. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability compared to aromatic substituents like phenyl or pyridinyl .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLJSDNAAWJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative .
Scientific Research Applications
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or functional outcome .
Comparison with Similar Compounds
Pharmacological Activity
- Anti-inflammatory Potential: The leader compound AS111 (2-[[4-amino-5-(2-pyridyl)-…]thio]-N-(3-methylphenyl)acetamide) demonstrated 1.28-fold higher activity than diclofenac in formalin-induced edema models, linked to COX-2 inhibition . The cyclohexyl group in the target compound may enhance binding affinity due to hydrophobic interactions in the COX-2 active site.
- Ion Channel Modulation : Structurally related compounds like VUAA1 () activate insect Orco ion channels, while OLC15 acts as an antagonist. The cyclohexyl group in the target compound may reduce ion channel affinity compared to ethyl or pyridinyl substituents .
Physicochemical Properties
Structure-Activity Relationships (SAR)
Position 4 (Amino Group): Critical for anti-inflammatory activity. Removal or substitution (e.g., with allyl or ethyl groups) diminishes COX-2 inhibition .
Position 5 :
- Aromatic groups (e.g., pyridinyl in AS111) enhance potency via π-π stacking.
- Cyclohexyl groups may improve metabolic stability over methyl or allyl substituents .
Thioacetamide Linker : The N-phenyl moiety influences solubility; electron-withdrawing groups (e.g., chloro in ) may enhance target binding .
Biological Activity
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 399.52 g/mol. The compound features a triazole ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound exhibits promising activity against prostate, colon, and renal cancer cells.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) and Src pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the triazole moiety have demonstrated antimicrobial activity. The presence of the thio group in this compound may enhance its efficacy against various pathogens.
Case Studies
A study evaluating the efficacy of several triazole derivatives found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains could enhance antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
